molecular formula C28H36N2O5 B11121659 1-[3-(dimethylamino)propyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11121659
M. Wt: 480.6 g/mol
InChI Key: WVMLQWVYOLMCJC-LCUIJRPUSA-N
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Description

1-[3-(DIMETHYLAMINO)PROPYL]-5-(2-ETHOXYPHENYL)-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a molecular formula of C29H38N2O5 and a molecular weight of 494.62 g/mol This compound is characterized by its pyrrol-2-one core structure, which is substituted with various functional groups, including dimethylamino, ethoxyphenyl, hydroxy, and methylpropoxybenzoyl groups

Preparation Methods

The synthesis of 1-[3-(DIMETHYLAMINO)PROPYL]-5-(2-ETHOXYPHENYL)-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, each requiring specific reaction conditions and reagentsCommon reagents used in these reactions include dimethylamino propylamine, ethoxyphenyl derivatives, and methylpropoxybenzoyl chloride . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-[3-(DIMETHYLAMINO)PROPYL]-5-(2-ETHOXYPHENYL)-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. .

Scientific Research Applications

1-[3-(DIMETHYLAMINO)PROPYL]-5-(2-ETHOXYPHENYL)-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-(DIMETHYLAMINO)PROPYL]-5-(2-ETHOXYPHENYL)-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

1-[3-(DIMETHYLAMINO)PROPYL]-5-(2-ETHOXYPHENYL)-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can be compared with similar compounds such as:

The uniqueness of 1-[3-(DIMETHYLAMINO)PROPYL]-5-(2-ETHOXYPHENYL)-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H36N2O5

Molecular Weight

480.6 g/mol

IUPAC Name

(4Z)-1-[3-(dimethylamino)propyl]-5-(2-ethoxyphenyl)-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C28H36N2O5/c1-6-34-23-11-8-7-10-22(23)25-24(27(32)28(33)30(25)17-9-16-29(4)5)26(31)20-12-14-21(15-13-20)35-18-19(2)3/h7-8,10-15,19,25,31H,6,9,16-18H2,1-5H3/b26-24-

InChI Key

WVMLQWVYOLMCJC-LCUIJRPUSA-N

Isomeric SMILES

CCOC1=CC=CC=C1C2/C(=C(\C3=CC=C(C=C3)OCC(C)C)/O)/C(=O)C(=O)N2CCCN(C)C

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(C3=CC=C(C=C3)OCC(C)C)O)C(=O)C(=O)N2CCCN(C)C

Origin of Product

United States

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